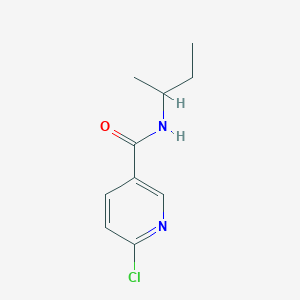![molecular formula C17H23NO4 B13900109 2-Benzyloxy-7,7-dimethoxy-2-azaspiro[3.5]nonan-3-one](/img/structure/B13900109.png)
2-Benzyloxy-7,7-dimethoxy-2-azaspiro[3.5]nonan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyloxy-7,7-dimethoxy-2-azaspiro[35]nonan-3-one is a synthetic compound with a unique spirocyclic structure It is characterized by the presence of a benzyloxy group, two methoxy groups, and an azaspiro nonane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyloxy-7,7-dimethoxy-2-azaspiro[3.5]nonan-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of the Reformatsky reagent, derived from methyl 1-bromocyclohexanecarboxylate and zinc, which reacts with N′-(arylmethylidene)benzohydrazides to form the desired spirocyclic compound through intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyloxy-7,7-dimethoxy-2-azaspiro[3.5]nonan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as halides or amines.
Applications De Recherche Scientifique
2-Benzyloxy-7,7-dimethoxy-2-azaspiro[3.5]nonan-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-benzyloxy-7,7-dimethoxy-2-azaspiro[3.5]nonan-3-one involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The spirocyclic structure provides rigidity and specificity, enhancing the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethoxy-7-azaspiro[3.5]nonane: Similar in structure but lacks the benzyloxy group.
N-(1-Aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides: These compounds share the spirocyclic core but have different substituents, leading to varied biological activities.
Uniqueness
2-Benzyloxy-7,7-dimethoxy-2-azaspiro[3.5]nonan-3-one is unique due to its combination of benzyloxy and methoxy groups, which confer specific chemical and biological properties. Its spirocyclic structure also distinguishes it from other compounds, providing a rigid and stable framework for interactions with molecular targets.
Propriétés
Formule moléculaire |
C17H23NO4 |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
7,7-dimethoxy-2-phenylmethoxy-2-azaspiro[3.5]nonan-3-one |
InChI |
InChI=1S/C17H23NO4/c1-20-17(21-2)10-8-16(9-11-17)13-18(15(16)19)22-12-14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3 |
Clé InChI |
PUTRBDSOEJOTGV-UHFFFAOYSA-N |
SMILES canonique |
COC1(CCC2(CC1)CN(C2=O)OCC3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13900035.png)
![6-Benzyloxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B13900037.png)

![2-[1-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]methyl]cyclohexyl]acetic acid](/img/structure/B13900050.png)
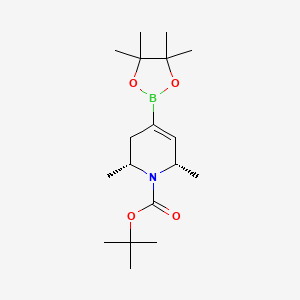
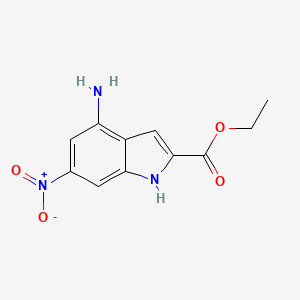
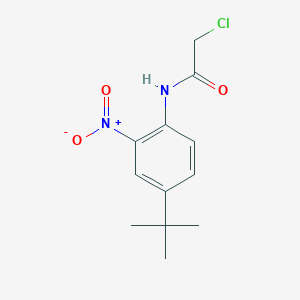

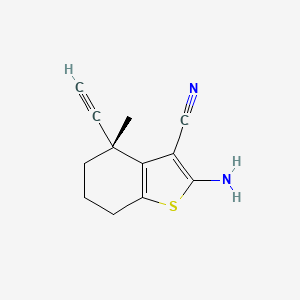
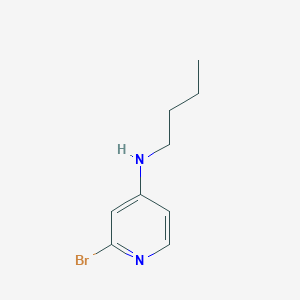
![Methyl rel-(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13900078.png)

